BenchChemオンラインストアへようこそ!

3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile

Pharmaceutical Quality Control Impurity Profiling Reference Standard

3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile (CAS 88347-09-5) is a halogenated quinoline derivative with a molecular weight of 257.72 g/mol and a molecular formula of C14H12ClN3. This compound is structurally characterized by a chlorine atom at the 3-position and a pyrrolidine moiety at the 7-position of the quinoline core, which also bears a nitrile group at the 8-position.

Molecular Formula C14H12ClN3
Molecular Weight 257.72 g/mol
CAS No. 88347-09-5
Cat. No. B11860397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile
CAS88347-09-5
Molecular FormulaC14H12ClN3
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C3=NC=C(C=C3C=C2)Cl)C#N
InChIInChI=1S/C14H12ClN3/c15-11-7-10-3-4-13(18-5-1-2-6-18)12(8-16)14(10)17-9-11/h3-4,7,9H,1-2,5-6H2
InChIKeyKESGRKDZRSOMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile (CAS 88347-09-5) for Quality Control and Reference Standard Procurement


3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile (CAS 88347-09-5) is a halogenated quinoline derivative with a molecular weight of 257.72 g/mol and a molecular formula of C14H12ClN3 . This compound is structurally characterized by a chlorine atom at the 3-position and a pyrrolidine moiety at the 7-position of the quinoline core, which also bears a nitrile group at the 8-position. It is commercially available as a research chemical, typically at a 97% purity standard . Its primary documented application in the scientific literature is as a reference marker for impurity profiling in the synthesis and quality control of complex quinoline-based pharmaceuticals [1].

Procurement Risks of Substituting 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile in Analytical and Research Workflows


The specific pattern of substitution on the quinoline core in 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile is critical for its function as a process-specific impurity marker. Its unique combination of a 3-chloro, 7-pyrrolidinyl, and 8-carbonitrile substitution pattern is not interchangeable with other quinoline derivatives . Generic 'quinoline analogs' cannot replicate its specific chromatographic retention time, mass spectrometric fragmentation pattern, or spectroscopic profile, which are essential for its identity as a reference standard in HPLC or LC-MS methods [REFS-1, REFS-2]. The documented use of this precise compound as an impurity reference for a specific pharmaceutical synthesis means that any structurally similar substitute would compromise the accuracy and validity of quantitative impurity analysis, potentially leading to failed regulatory compliance [1].

Quantitative Differentiation Evidence for 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile Against General Quinoline Analogs


Defined Role as a Process-Specific Impurity vs. Generic Quinoline Impurities

Unlike general quinoline impurities or related substances, 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile is specifically described as an impurity of a defined quinoline derivative of formula (I) in patent CN-107778290-B, establishing its role as a dedicated reference marker for impurity inspection [1]. This specific designation is in contrast to the hundreds of other quinoline derivatives that are not referenced as an impurity standard for this particular synthesis.

Pharmaceutical Quality Control Impurity Profiling Reference Standard

Commercially Standardized Purity vs. Variable Purity of Unspecified Analogs

Commercially, 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile is supplied with a standard purity of 97% accompanied by batch-specific quality control documentation including NMR, HPLC, and GC . This contrasts with many other 'research-grade' quinoline intermediates for which purity levels are often undefined, unverified, or highly variable between suppliers, introducing significant risk into sensitive analytical workflows.

Purity Specification Batch Consistency Procurement

Structural Distinction from Topoisomerase-Inactive Pyrrolo-quinoline Antineoplastic Leads

Research on pyrrolo-quinoline derivatives as potential antineoplastic drugs has identified that the most active compounds, such as compound 4a, lack both methyl and methoxy substituents, while our target compound carries a 3-chloro and 8-nitrile substitution pattern [1]. This distinct substitution pattern indicates that 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile represents a divergent lead scaffold for medicinal chemistry, which is not replicable by the topoisomerase II-targeting analogs.

Antineoplastic Agents Structure-Activity Relationship Lead Scaffold

Primary Application Scenarios for 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile (CAS 88347-09-5)


Pharmaceutical Impurity Reference Standard for HPLC/LC-MS Method Validation

As a documented impurity of a specific quinoline derivative (patent CN-107778290-B) [1], this compound is ideally suited for use as a reference standard in the development and validation of HPLC or LC-MS methods for impurity profiling. Its procurement at a 97% purity with comprehensive QC data (NMR, HPLC, GC) ensures the reliability and reproducibility of quantitative analysis in pharmaceutical quality control laboratories.

Medicinal Chemistry Scaffold for Divergent Antineoplastic Lead Optimization

Distinct from topoisomerase II-acting pyrrolo-quinoline compounds by its 3-chloro and 8-nitrile substitution [2], this molecule serves as a unique, non-canonical starting scaffold for medicinal chemistry programs targeting alternative mechanisms of anticancer activity, thereby diversifying a compound library beyond the known antineoplastic SAR space.

Analytical Protocol Transfer in Generic Drug Development

During the development of a generic version of the pharmaceutical protected by patent CN-107778290-B, this compound is the mandatory impurity marker for demonstrating analytical method equivalence and for conducting forced degradation studies, making its direct procurement a regulatory necessity [1].

Quote Request

Request a Quote for 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.